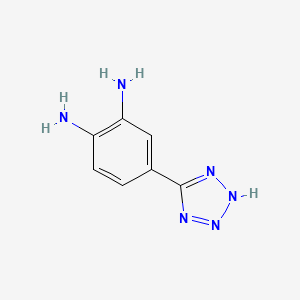

4-(2H-tetrazol-5-yl)benzene-1,2-diamine

Description

4-(2H-Tetrazol-5-yl)benzene-1,2-diamine is a heterocyclic aromatic compound featuring a benzene ring substituted with two amine groups at the 1,2-positions and a tetrazole ring at the 4-position. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, confers unique electronic and steric properties, making this compound a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves reduction of nitro precursors (e.g., via SnCl₂·2H₂O or catalytic hydrogenation) followed by tetrazole cyclization . The compound’s instability in its free diamine form necessitates immediate use in subsequent reactions, such as benzimidazole or heterocyclic scaffold formation .

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,8-9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSNDQYLVCJWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589666 | |

| Record name | 4-(2H-Tetrazol-5-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841288-49-1 | |

| Record name | 4-(2H-Tetrazol-5-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

Tetrazole derivatives have emerged as promising candidates in pharmaceutical chemistry due to their diverse biological activities. The specific applications of 4-(2H-tetrazol-5-yl)benzene-1,2-diamine include:

- Antimicrobial Activity : Research indicates that tetrazole compounds exhibit antibacterial properties against various pathogens, including Escherichia coli and Bacillus subtilis. Compounds similar to this compound have shown potential as effective antimicrobial agents in vitro .

- Anticancer Properties : Some studies suggest that tetrazole-containing compounds can inhibit cancer cell growth. The mechanism often involves the disruption of cellular processes critical for tumor proliferation .

- Neuroprotective Effects : There is emerging evidence that tetrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Material Science Applications

The unique properties of this compound extend to material science:

- Synthesis of Metallogels : The compound serves as a building block for synthesizing metallogels, which are materials with applications in drug delivery and tissue engineering. These gels leverage the coordination chemistry of tetrazole moieties to form stable networks .

- Coordination Polymers : Tetrazoles can act as ligands in coordination chemistry, facilitating the development of new materials with tailored properties for catalysis and sensing applications .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated significant inhibition against Bacillus cereus and Pseudomonas aeruginosa, highlighting the potential for developing new antibiotics from this class of compounds .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Bacillus cereus | 15 |

| This compound | Pseudomonas aeruginosa | 18 |

Case Study 2: Neuroprotective Properties

In a preclinical study focused on neuroprotection, researchers evaluated the effects of tetrazole derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that compounds containing the tetrazole moiety reduced cell death significantly compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2H-tetrazol-5-yl)benzene-1,2-diamine can be contextualized by comparing it to analogous benzene-1,2-diamine derivatives. Key differences in substituents, physicochemical properties, and applications are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

Tetrazole vs. Benzothiadiazole :

- The tetrazole group in this compound acts as a bioisostere for carboxylic acids, enhancing metabolic resistance compared to esters or amides . In contrast, the benzothiadiazole substituent in 4-(benzo[c][1,2,5]thiadiazol-5-yl)benzene-1,2-diamine introduces sulfur-based conjugation, broadening absorption spectra for optoelectronic applications .

Substituent Effects on Reactivity :

- Methylation of the tetrazole (e.g., 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine) reduces ring tautomerization, stabilizing the compound under physiological conditions . Fluorine substitution (e.g., 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine) increases lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS drugs .

Synthetic Accessibility :

- This compound is synthesized via nitro reduction followed by tetrazole formation under acidic conditions, whereas piperazinyl derivatives (e.g., 4-piperazin-1-ylbenzene-1,2-diamine) require nucleophilic aromatic substitution with piperazine . Microwave-assisted methods (e.g., Pd/C-hydrazine systems) improve yields for fluorinated variants .

Stability and Handling :

- Unlike the unstable free diamine form of this compound, methylated or piperazinyl derivatives exhibit greater stability, enabling long-term storage and modular drug design .

Q & A

Q. What are the optimal synthetic routes for 4-(2H-tetrazol-5-yl)benzene-1,2-diamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : A two-step approach is common: (1) nitration of benzene precursors followed by (2) cyclization with sodium azide or tetrazole-forming reagents. Key variables include temperature (e.g., reflux at 80–100°C), solvent polarity (ethanol or DMF), and catalytic additives (e.g., glacial acetic acid for cyclization efficiency). For reproducibility, use controlled inert atmospheres (N₂/Ar) to prevent oxidative side reactions .

- Example Protocol :

Dissolve 1 mmol precursor in ethanol, add 5 drops glacial acetic acid, and reflux for 4–6 hours under N₂. Monitor via TLC (silica gel, ethyl acetate/hexane 1:1). Yield improvements (~15–20%) are achievable with microwave-assisted synthesis (120°C, 30 min) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC-MS : Quantify purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid).

- NMR : Confirm aromatic protons (δ 6.8–7.5 ppm) and tetrazole NH (δ 10–12 ppm, broad).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.3%).

Cross-validate with FT-IR (N-H stretch ~3300 cm⁻¹, C=N ~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer : Prioritize antimicrobial and enzyme inhibition assays:

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli (96-well plate, 24h incubation, resazurin viability dye) .

- Enzyme Inhibition : Test against COX-2 or kinases via fluorometric assays (e.g., ADP-Glo™ Kinase Assay). Use IC₅₀ values to rank potency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

- Molecular Dynamics : Simulate solvation effects in water/DMSO to correlate with experimental solubility data .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

- Methodological Answer :

- X-ray Diffraction : Resolve ambiguous proton environments by crystallizing the compound (slow evaporation from DMSO/water). Compare with NMR data to identify dynamic effects (e.g., tautomerism) .

- Variable Temperature NMR : Detect conformational changes (e.g., tetrazole ring puckering) by acquiring spectra at 25°C and −40°C .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery (e.g., structure-activity relationships)?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with substituents at the benzene ring (e.g., -NO₂, -OCH₃) and correlate with bioactivity. Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) .

- Pharmacophore Modeling : Map hydrogen-bond acceptors (tetrazole N) and aromatic π-systems to align with target binding pockets (e.g., COX-2) .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 24h. Monitor degradation via HPLC; identify byproducts with LC-MS/MS .

- Light/Heat Stability : Use ICH guidelines (Q1A) with accelerated conditions (40°C/75% RH, 5000 lux).

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Assay Conditions : Ensure compound solubility (use DMSO stocks <1% v/v) and confirm target engagement (e.g., SPR binding assays vs. enzyme activity) .

- Adjust Computational Models : Incorporate explicit solvent molecules or protein flexibility in docking simulations .

Methodological Tables

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Synthesis Temperature | 80–100°C (reflux) | |

| HPLC Mobile Phase | Acetonitrile/water + 0.1% formic acid | |

| MIC Assay Incubation | 24h, 37°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.